molecular formula C9H5FN2 B1322421 4-Fluoro-1H-indole-7-carbonitrile CAS No. 313337-33-6

4-Fluoro-1H-indole-7-carbonitrile

Cat. No.: B1322421
CAS No.: 313337-33-6
M. Wt: 160.15 g/mol
InChI Key: OHNJUDBFNBBWHU-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the fourth position and a cyano group at the seventh position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

4-Fluoro-1H-indole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 4-Fluoro-1H-indole-7-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

Indole derivatives, such as 4-Fluoro-1H-indole-7-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring these potentials further.

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their functions. The precise nature of these interactions can vary depending on the specific biomolecule involved.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound may affect the expression of genes involved in these pathways, thereby altering cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, the long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is important to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and the levels of metabolites within cells. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or other modified metabolites . These metabolites may have different biological activities compared to the parent compound, contributing to the overall effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . For instance, indole derivatives may be transported into cells via specific membrane transporters, affecting their intracellular concentration and distribution.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives may localize to the nucleus, where they can interact with transcription factors or other nuclear proteins, influencing gene expression and cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indole-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoroaniline.

    Formation of Indole Ring: The indole ring is constructed through a Fischer indole synthesis, where 4-fluoroaniline reacts with a suitable ketone under acidic conditions.

    Introduction of Cyano Group: The cyano group is introduced at the seventh position using a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Nucleophilic Substitution: The fluorine atom at the fourth position can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or nitric acid under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Products include halogenated or nitrated derivatives.

    Nucleophilic Substitution: Products include substituted indoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.

Comparison with Similar Compounds

  • 4-Fluoro-1H-indole-3-carboxaldehyde
  • 4-Fluoro-1H-indole-2-carboxylic acid
  • 4-Fluoro-1H-indole-5-carbonitrile

Comparison:

  • Uniqueness: 4-Fluoro-1H-indole-7-carbonitrile is unique due to the specific positioning of the cyano group at the seventh position, which can influence its reactivity and biological activity.
  • Chemical Properties: Similar compounds may have different reactivity and biological properties due to variations in the position and type of substituents on the indole ring.

Properties

IUPAC Name

4-fluoro-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNJUDBFNBBWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625895
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313337-33-6
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313337-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-7-bromoindole (600 mg, 2.8 mmol) and CuCN (1.004 g, 11.2 mmol) in DMF (4 ml) was refluxed for 16 hours. After cooling to room temperature, the reaction mixture was poured into a solution of ammonia in MeOH (30 ml, sat.) and the residue removed by filtration. The filtrate was added to a mixture of water (20 ml)/ammonia (20 ml, sat. aq.) and extracted with EtOAc/Ether (1/1) until TLC analysis showed no product in the aqueous phase. The combined organic extracts were washed with brine (2×200 ml) and water (200 ml), dried (MgSO4); evaporation in zacuo gave 4-fluoro-7-cyanoindole as a tan yellow solid (310 mg, 69%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.004 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-4-fluoro-1H-indole (D40) (20.0 g) in DMF (250 mL) under N2 atmosphere were added Zn(CN)2 (44.0 g) and then Pd(PPh3)4 (20.0 g). The reaction mixture was heated at 120° C. overnight. After cooling, DCM (700 mL) was added to the resulting mixture. The mixture was filtered. Then DCM (1.0 L) and H2O (1.5 L) were added to the filtrate. The organic phase was separated and the aqueous phase was extracted with DCM. The combined organic layers were washed with H2O, dried over anhydrous sodium sulfate and then concentrated. The residue was purified by column chromatography on silical gel to afford 4-fluoro-1H-indole-7-carbonitrile (D41) as a white solid (11.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
44 g
Type
catalyst
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Intermediate 1 was prepared according to procedures described in Wallace, O. B. et al. PCT int. appl. WO0204440, and as described in Steps A-D below. Step A A mixture of 4-fluoro-7-bromoindole (600 mg, 2.8 mmol) and CuCN (1.004 g, 11.2 mmol) in DMF (4 ml) was refluxed for 16 hours. After cooling to room temperature, the reaction mixture was poured into a solution of ammonia in MeOH (30 ml, sat.) and the residue removed by filtration. The filtrate was added to a mixture of water (20 ml)/ammonia (20 ml, sat. aq.) and extracted with EtOAc/Ether (1/1) until TLC analysis showed no product in the aqueous phase. The combined organic extracts were washed with brine (2×200 ml) and water (200 ml), dried (MgSO4); evaporation in vacuo gave 4-fluoro-7-cyanoindole as a tan yellow solid (310 mg, 69%). Step B To a solution of KOH (13.04 g, 0.232 mol) in 14% H2O/EtOH (50 ml) was added 4-fluoro-7-cyanoindole (900 mg, 5.60 mmol). The resulting mixture was refluxed for 12 hours, slowly cooled to room temperature, and concentrated in vacuo to about 30 ml. The residue was acidified to pH 2 with HCl (˜5.5 N aq.). The precipitate was filtered, washed with excess of water, and dried under high vacuum to afford 4-fluoro-7-carboxyindole as a white solid (100% conversion). The material was used without further purification. Step C To a suspension of 4-fluoro-7-carboxyindole in a mixture of MeOH (18 ml)/PhH (62 ml) was added (trimethylsilyl)diazomethane (8.8 ml, 17.6 mmol, 2 M in hexane). The resulting mixture was stirred at room temperature for 30 min., quenched with excess acetic acid and evaporated in vacuo. The crude oily material was purified by flash chromatography using a gradient elution (Hexane to 10% EtOAc/Hexane) to afford 4-fluoro-7-carbomethoxy indole as a white solid (1.04 g, 83% two steps). Step D
Quantity
600 mg
Type
reactant
Reaction Step One
Name
CuCN
Quantity
1.004 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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